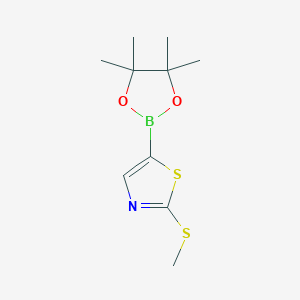

2-(Methylthio)thiazole-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a chemical compound with the empirical formula C10H16BNO2S . It is a solid substance and is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a boronic ester group . The molecular weight of the compound is 225.12 .Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Additionally, a process known as catalytic protodeboronation has been reported for alkyl boronic esters .Physical And Chemical Properties Analysis

This compound is a solid . It is part of a class of compounds known as boronic esters, which are generally stable and readily prepared .科学的研究の応用

Asymmetric Synthesis

2-(Methylthio)thiazole-5-boronic acid pinacol ester: is utilized in asymmetric synthesis to create enantioenriched molecules with high selectivity. The boronic ester moiety can undergo stereospecific transformations, retaining the enantioenrichment of the starting material. This is crucial for synthesizing compounds with specific stereochemistry, which is often required for biological activity .

Stereospecific Functionalizations

The compound serves as a precursor for stereospecific functionalizations, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers. This feature is particularly valuable in the pharmaceutical industry, where the introduction of such functionalities can significantly alter the medicinal properties of a compound .

Protodeboronation

Protodeboronation of 2-(Methylthio)thiazole-5-boronic acid pinacol ester is a key step in synthetic chemistry, allowing for the removal of the boron moiety and the introduction of other functional groups. This process is essential for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Homologation Reactions

This boronic ester is used in homologation reactions, where the boron moiety is retained in the product. Such reactions are important for extending carbon chains and introducing functional groups at specific positions in the molecule, which is a common requirement in drug development and material science .

Radical-Polar Crossover Reactions

The compound is involved in radical-polar crossover reactions, a type of chemical reaction where a radical intermediate undergoes a polar reaction. This method is used to construct complex molecular architectures with high precision, which is beneficial for creating new materials with unique properties .

Suzuki-Miyaura Coupling

Lastly, 2-(Methylthio)thiazole-5-boronic acid pinacol ester plays a significant role in Suzuki-Miyaura coupling reactions. This cross-coupling reaction is widely used to form biaryl compounds, which are core structures in many pharmaceutical agents and organic materials .

作用機序

Safety and Hazards

将来の方向性

Given the importance of boronic esters in organic synthesis and their role in key reactions like the Suzuki-Miyaura coupling, continued research into these compounds is likely. This may include the development of new synthesis methods, exploration of new reactions, and application in the synthesis of complex molecules .

特性

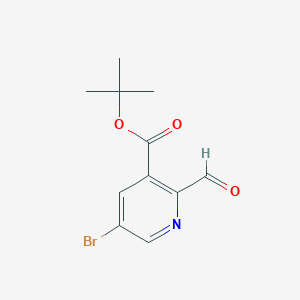

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOIJMFZHZANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thiazole-5-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

amino}methyl)aniline](/img/structure/B2863194.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)

![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)

![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)